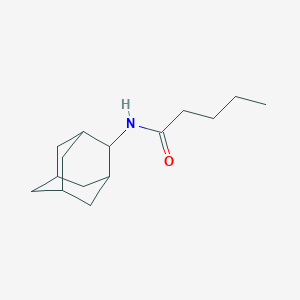

N-(2-adamantyl)pentanamide

Beschreibung

N-(2-adamantyl)pentanamide is a synthetic organic compound featuring an adamantane moiety linked via an amide bond to a pentanamide chain. Adamantane derivatives are known for their rigid, diamondoid structure, which enhances metabolic stability and bioavailability in pharmaceutical applications . This article focuses on comparative analyses with structurally or functionally related compounds.

Eigenschaften

Molekularformel |

C15H25NO |

|---|---|

Molekulargewicht |

235.36g/mol |

IUPAC-Name |

N-(2-adamantyl)pentanamide |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-14(17)16-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-13,15H,2-9H2,1H3,(H,16,17) |

InChI-Schlüssel |

NZUQGJNJJFJPQY-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1C2CC3CC(C2)CC1C3 |

Kanonische SMILES |

CCCCC(=O)NC1C2CC3CC(C2)CC1C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(4-Methoxyphenyl)pentanamide

Key Findings from Evidence :

- Anthelmintic Activity : Exhibits time- and concentration-dependent efficacy against Toxocara canis larvae, comparable to albendazole but with delayed onset (50 mM immobilizes larvae at 48 h vs. 24 h for albendazole) .

- 30–50% reduction with albendazole) .

- Drug-Likeness : Superior pharmacokinetic properties, including higher topological polar surface area (TPSA = 45.6 Ų), optimal logP (2.2), and blood-brain barrier (BBB) permeability predicted by SwissADME .

- Synthetic Accessibility: 69% yield via straightforward coupling of 4-anisidine and pentanoic acid, compared to albendazole’s complex synthesis .

Comparison with N-(2-adamantyl)pentanamide: While both compounds share a pentanamide backbone, the 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide enhances solubility and reduces cytotoxicity, whereas the adamantyl group in N-(2-adamantyl)pentanamide likely improves metabolic stability. No direct anthelmintic data exist for the latter, but adamantane derivatives are known for antiviral and CNS-targeting applications .

Functionalized Diamino-butylbenzamides (e.g., Compounds 7d and 7e)

Key Findings from Evidence :

- Structure: Feature piperazine and thiophenyl substituents (e.g., 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide) .

- Activity : Designed as dopamine D3 receptor ligands, with selectivity influenced by substituents (e.g., trifluoromethyl groups enhance binding affinity) .

Comparison with N-(2-adamantyl)pentanamide :

The adamantyl group’s rigidity may confer distinct receptor-binding kinetics compared to piperazine-thiophene systems. Adamantane’s hydrophobicity could reduce solubility but improve membrane permeability.

Dipeptide-Sulphonamide Derivatives (Compounds A–C)

Key Findings from Evidence :

- Anti-ulcer Activity: N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide (Compound A) showed superior docking affinity with H. pylori receptor 2QV3 compared to lansoprazole .

- Drug-Likeness : LogP values range from 3.8–4.2, with moderate BBB permeability .

Comparison with N-(2-adamantyl)pentanamide :

The adamantyl group’s bulkiness may hinder binding to narrow enzyme pockets but enhance stability in acidic environments (relevant for anti-ulcer applications).

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide

Key Findings from Evidence :

Comparison with N-(2-adamantyl)pentanamide: The oxazole ring introduces hydrogen-bonding capacity, whereas adamantane’s nonpolar nature may prioritize lipid solubility.

Adamantane-Based Analogs (e.g., N-(1-Adamantyl)acetamide)

Key Findings from Evidence :

- Properties : Melting point = 148–149°C, molecular weight = 193.29 g/mol, logP = 2.1 .

- Applications : Used in CNS drug design due to BBB penetration.

Comparison with N-(2-adamantyl)pentanamide :

The pentanamide chain in N-(2-adamantyl)pentanamide may extend half-life compared to acetamide derivatives.

Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.